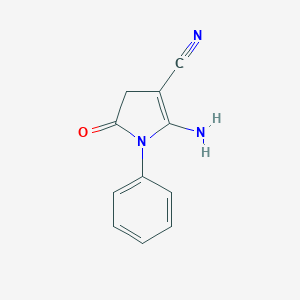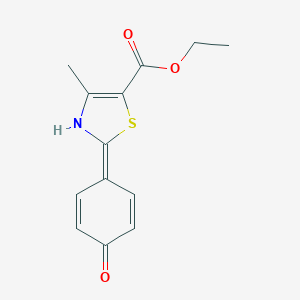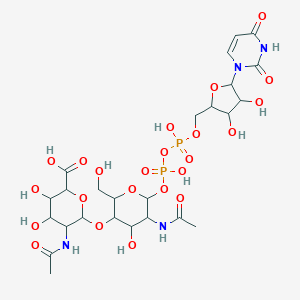![molecular formula C8H10N4O B056971 N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide CAS No. 114953-85-4](/img/structure/B56971.png)
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide, commonly known as AP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP3 is a pyridine-based compound that is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of AP3 is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of cellular processes. AP3 has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme. It has also been shown to inhibit tyrosinase activity by chelating copper ions in the active site of the enzyme.
Biochemische Und Physiologische Effekte
AP3 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit antimicrobial and antiviral activities by disrupting the cellular processes of microorganisms and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
AP3 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to its use. AP3 has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on AP3. One area of research could be to explore its potential as a therapeutic agent for cancer, microbial infections, and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it interacts with enzymes and disrupts cellular processes. Additionally, research could be conducted to improve the solubility and bioavailability of AP3 to make it more effective in in vivo experiments.
Conclusion:
In conclusion, AP3 is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AP3 could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of AP3 involves a multistep process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the corresponding amide. The amide is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
AP3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AP3 has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase.
Eigenschaften
CAS-Nummer |
114953-85-4 |
|---|---|
Produktname |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N4O/c1-6(9)11-12-8(13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,9,11)(H,12,13) |
InChI-Schlüssel |
AJEGPHKDLIZMAX-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)N |
Kanonische SMILES |
CC(=NNC(=O)C1=CN=CC=C1)N |
Synonyme |
3-Pyridinecarboxylicacid,2-(1-iminoethyl)hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



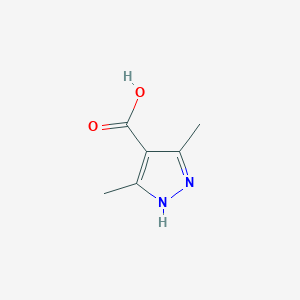
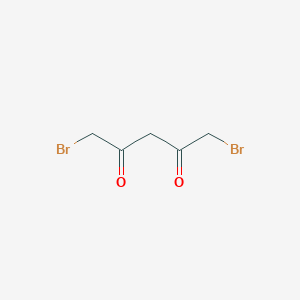
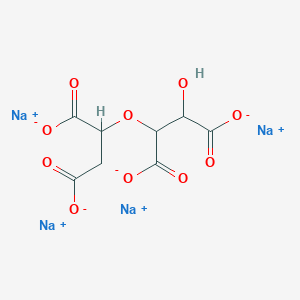
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
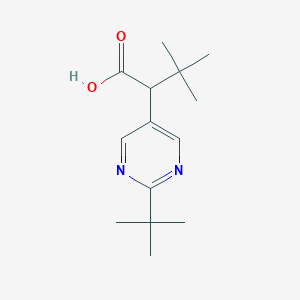
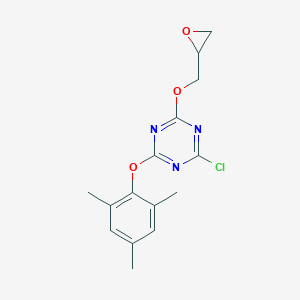
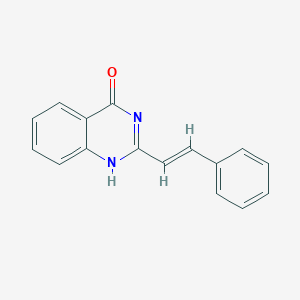
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
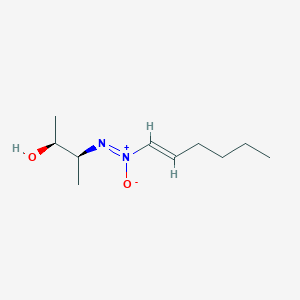
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)

